4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine
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Overview
Description
4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group and a difluorophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromobenzaldehyde with 2,4-difluorophenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine
- 4-(4-Methylphenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine
- 4-(4-Nitrophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine
Uniqueness
4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The bromine atom can participate in various substitution reactions, while the fluorine atoms enhance the compound’s stability and biological activity.
Biological Activity
4-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure suggests it may exhibit significant interactions with various biological targets, leading to diverse therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Chemical Formula : C15H10BrF2N
- Molecular Weight : 350.16 g/mol
- CAS Number : [Not provided in sources]
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
One study demonstrated that pyrazole derivatives exhibit antiproliferative activity through mechanisms such as cell cycle arrest and induction of apoptosis in cancer cells . Specifically, compounds related to this structure have shown significant inhibition rates against HepG2 cells, with IC50 values suggesting potent activity .
Mechanistic Insights
The mechanism of action for this compound appears to involve:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, such as IGF1R and EGFR, which are critical for cell signaling pathways related to proliferation and survival .
- Cell Cycle Arrest : Studies indicate that increasing concentrations of related compounds lead to G2/M phase arrest in cancer cells. This suggests a disruption in normal cell cycle progression, contributing to its antiproliferative effects .
Summary of Research Findings
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in preclinical models:
-
Study on HepG2 Cells :
- Objective : To evaluate the cytotoxic effects of this compound on liver cancer cells.
- Results : The compound exhibited an IC50 value significantly lower than that of standard treatments like Sorafenib, indicating superior effectiveness.
-
Mechanistic Study :
- Objective : To explore the molecular mechanisms underlying the anticancer effects.
- Results : The study confirmed that the compound induces apoptosis and inhibits migration and colony formation in HepG2 cells.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(2,4-difluorophenyl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2N3/c16-10-3-1-9(2-4-10)12-8-20-21(15(12)19)14-6-5-11(17)7-13(14)18/h1-8H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWSLRGDSVXMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.